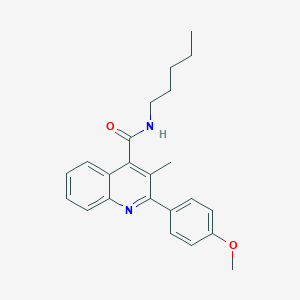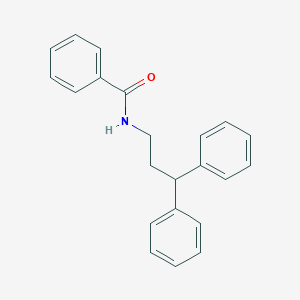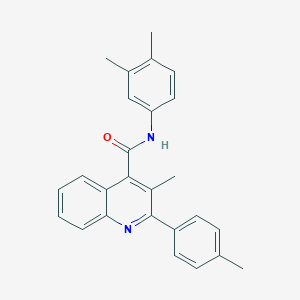METHANONE](/img/structure/B334672.png)
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, an ethoxyphenyl group, and a methylpiperidinyl moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of [2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl group and the methylpiperidinyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
化学反応の分析
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学的研究の応用
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of [2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
[2-(4-ETHOXYPHENYL)-4-QUINOLYL](4-METHYLPIPERIDINO)METHANONE can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinidine: Used as an antiarrhythmic agent, quinidine also shares the quinoline core but has distinct functional groups.
Cinchonine: An alkaloid with antimalarial properties, cinchonine has a quinoline core and is structurally related to quinine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C24H26N2O2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
[2-(4-ethoxyphenyl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H26N2O2/c1-3-28-19-10-8-18(9-11-19)23-16-21(20-6-4-5-7-22(20)25-23)24(27)26-14-12-17(2)13-15-26/h4-11,16-17H,3,12-15H2,1-2H3 |
InChIキー |
YPLOXASDGVHTDP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(3,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334589.png)
![[2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B334590.png)

![5-(2-Chloro-6-fluorobenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334592.png)
![2-(3,4-DIMETHOXYPHENYL)-N~4~-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-4-QUINOLINECARBOXAMIDE](/img/structure/B334595.png)

![(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B334599.png)

![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334601.png)
![5-bromo-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B334603.png)
![2-{[3-(2-Chloro-6-fluorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334606.png)
![Isopropyl 4,5-dimethyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B334608.png)
![Methyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334610.png)

